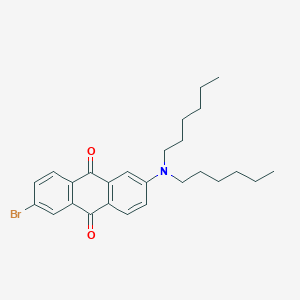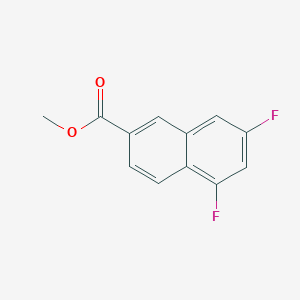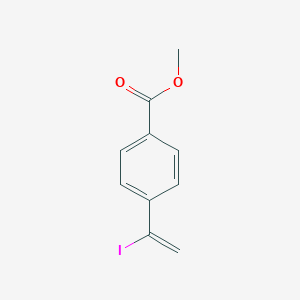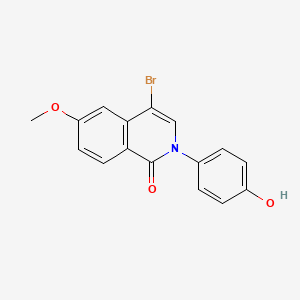
2-Bromo-6-(dihexylamino)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(dihexylamino)anthracene-9,10-dione: (CAS No. 919992-00-0) belongs to the class of anthracenedione derivatives. Its chemical formula is C26H32BrNO2 , and its molecular weight is 470.44 g/mol . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the bromination of 9,10-anthracenedione, followed by the introduction of the dihexylamino group. The exact synthetic route may vary, but this general strategy provides a starting point.
Reaction Conditions::- Bromination: The bromination step typically uses bromine or a brominating agent in an appropriate solvent.
- Dihexylamino Group Introduction: The dihexylamine is added under controlled conditions, often using a base or Lewis acid catalyst.
Industrial Production:: While industrial-scale production details are proprietary, laboratories can synthesize this compound for research purposes.
化学反応の分析
Reactions::
Oxidation: It can undergo oxidation reactions due to the presence of the quinone moiety.
Reduction: Reduction reactions may occur, converting the quinone to its corresponding hydroquinone.
Substitution: The bromine atom can participate in substitution reactions.
Bromine: Used for bromination.
Hydride Reducing Agents: For reduction.
Amines: For substitution.
Major Products:: The major products depend on the specific reaction conditions. Oxidation yields the quinone form, while reduction leads to the hydroquinone form.
科学的研究の応用
Chemistry::
Fluorescent Probes: Due to its aromatic structure, it can serve as a fluorescent probe in analytical chemistry.
Organic Synthesis: Used as a building block in organic synthesis.
Biological Stains: Its fluorescence properties make it useful for staining biological samples.
Antitumor Properties: Some anthracenedione derivatives exhibit antitumor activity.
Dye Industry: Used in dye synthesis.
作用機序
The exact mechanism remains an active area of research. its quinone structure suggests potential interactions with cellular redox systems and enzymes.
類似化合物との比較
While 2-Bromo-6-(dihexylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, other anthracenedione derivatives like 9,10-anthracenedione (CAS No. 84-65-1) share similar structural features . the dihexylamino substitution sets it apart.
特性
CAS番号 |
919992-00-0 |
|---|---|
分子式 |
C26H32BrNO2 |
分子量 |
470.4 g/mol |
IUPAC名 |
2-bromo-6-(dihexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H32BrNO2/c1-3-5-7-9-15-28(16-10-8-6-4-2)20-12-14-22-24(18-20)26(30)21-13-11-19(27)17-23(21)25(22)29/h11-14,17-18H,3-10,15-16H2,1-2H3 |
InChIキー |
POMFVAMFELCFKF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN(CCCCCC)C1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)







![1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13125358.png)


![4,7-Dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B13125371.png)

